2-Chloro-6-fluorobenzaldehyde

Catalog No.
S1529583
CAS No.
387-45-1
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzaldehyde

CAS Number

387-45-1

Product Name

2-Chloro-6-fluorobenzaldehyde

IUPAC Name

2-chloro-6-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H

InChI Key

OACPOWYLLGHGCR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Fluoro-6-chlorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)F

The exact mass of the compound 2-Chloro-6-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Halogenated Heterocyclic Compounds

2-Chloro-6-fluorobenzaldehyde serves as an intermediate in the laboratory synthesis of various halogenated heterocyclic compounds. These compounds contain a ring structure incorporating at least one non-carbon atom, along with halogen substituents (such as chlorine or fluorine).

One research article describes the use of 2-chloro-6-fluorobenzaldehyde in the synthesis of novel halogenated benzoxazole derivatives. These derivatives possess potential antibacterial activity, according to the study's findings [].

2-Chloro-6-fluorobenzaldehyde has the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 32 to 35 °C and a boiling point of approximately 92 °C at reduced pressure (10 mmHg) . This compound features both chlorine and fluorine substituents on the benzene ring, making it a halogenated benzaldehyde derivative. Its structure contributes to its reactivity and potential applications in various fields.

2-chloro-6-fluorobenzaldehyde itself is not widely studied for its biological activity. However, the halogenated heterocyclic compounds it serves as a precursor for can possess various biological properties depending on the specific structure. These properties could include antimicrobial activity, enzyme inhibition, or potential for use in medicinal chemistry [].

  • Reaction with Sodium Hydroxide: It reacts with sodium hydroxide to yield a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde .
  • Knoevenagel Condensation: The compound undergoes piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate, producing methyl 2-cyano-3-dihalophenyl-2-propenoate .

These reactions highlight its versatility as an intermediate in organic synthesis.

Several methods exist for synthesizing 2-chloro-6-fluorobenzaldehyde:

  • Oxidation of 2-Chloro-6-Fluorotoluene: This method involves using chromyl chloride to oxidize 2-chloro-6-fluorotoluene .
  • Chlorination Reaction: A more complex route includes chlorination of 2-chloro-6-fluorotoluene under illumination to produce various chlorinated intermediates, followed by purification steps involving ferric solid superacid and alkali treatment .

These methods demonstrate the compound's accessibility for synthetic chemists.

The primary applications of 2-chloro-6-fluorobenzaldehyde include:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of key pharmaceutical compounds such as antibiotics.
  • Pesticide Production: The compound is also utilized in developing pesticides, showcasing its relevance in agrochemicals .

Additionally, it has been employed in synthesizing novel copolymers for advanced materials .

The interaction studies related to 2-chloro-6-fluorobenzaldehyde focus on its reactivity with biological systems and other chemicals. While specific interaction studies are sparse, its derivatives' roles in medicinal chemistry suggest potential interactions with biological targets in pharmacology. The compound is noted to be toxic to aquatic organisms, indicating environmental considerations during its use .

Several compounds share structural similarities with 2-chloro-6-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-ChlorobenzaldehydeC₇H₅ClOLacks fluorine; simpler structure
6-FluorobenzaldehydeC₇H₅FOLacks chlorine; different halogen substitution
4-Chloro-3-fluorobenzaldehydeC₇H₄ClFDifferent positioning of halogens
3-Chloro-4-fluorobenzaldehydeC₇H₄ClFDifferent substitution pattern

The unique combination of chlorine and fluorine at specific positions on the benzene ring distinguishes 2-chloro-6-fluorobenzaldehyde from these similar compounds, contributing to its unique reactivity and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

157.9934706 Da

Monoisotopic Mass

157.9934706 Da

Heavy Atom Count

10

UNII

51YJ9BW8W7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

387-45-1

Wikipedia

2-Chloro-6-fluorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 2-chloro-6-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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